molecular formula C21H21NO3 B1613700 Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate CAS No. 898789-81-6

Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Cat. No.: B1613700
CAS No.: 898789-81-6
M. Wt: 335.4 g/mol
InChI Key: MMMWTNLAWUFCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a synthetic organic compound that belongs to the class of benzoylbenzoate derivatives This compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate involves its interaction with specific molecular targets in biological systems. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. The benzoyl and benzoate groups can further modulate the compound’s electronic properties, enhancing its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate
  • Ethyl 2-(3-(1H-pyrrol-1-yl)methyl)benzoyl)benzoate
  • Ethyl 2-(3-(2,5-dihydro-1H-pyrrol-1-yl)benzoyl)benzoate

Uniqueness

Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is unique due to the specific positioning of the pyrrole ring and the benzoyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-25-21(24)19-11-4-3-10-18(19)20(23)17-9-7-8-16(14-17)15-22-12-5-6-13-22/h3-11,14H,2,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMWTNLAWUFCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643473
Record name Ethyl 2-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-81-6
Record name Ethyl 2-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Reactant of Route 6
Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.